methyl 2-{[(2H-1,3-benzodioxol-5-yl)carbamothioyl]amino}thiophene-3-carboxylate
Description
This compound is a thiophene-3-carboxylate derivative featuring a carbamothioyl (NHCS) bridge linking a 2H-1,3-benzodioxol-5-yl (piperonyl) group to the thiophene core. The methyl ester at position 3 and the substituted amino group at position 2 create a distinct electronic and steric profile.
Properties
IUPAC Name |
methyl 2-(1,3-benzodioxol-5-ylcarbamothioylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S2/c1-18-13(17)9-4-5-22-12(9)16-14(21)15-8-2-3-10-11(6-8)20-7-19-10/h2-6H,7H2,1H3,(H2,15,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYLLUMQAVYPRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=S)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(2H-1,3-benzodioxol-5-yl)carbamothioyl]amino}thiophene-3-carboxylate typically involves the condensation of thiophene derivatives with benzodioxole-based compounds. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
methyl 2-{[(2H-1,3-benzodioxol-5-yl)carbamothioyl]amino}thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
methyl 2-{[(2H-1,3-benzodioxol-5-yl)carbamothioyl]amino}thiophene-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of methyl 2-{[(2H-1,3-benzodioxol-5-yl)carbamothioyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Ethyl 2-((2-Ethoxy-1-(4-Hydroxyphenyl)-2-Oxoethyl)Amino)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate (6o)
- Structural Features: Core: Tetrahydrobenzo[b]thiophene (vs. simple thiophene in the target compound). Substituents: Ethyl ester (position 3), amino-linked ethoxy-oxoethyl group, and 4-hydroxyphenyl moiety.
- Synthesis : Achieved via a multicomponent Petasis reaction in HFIP solvent with 22% yield, highlighting challenges in steric hindrance and regioselectivity .
- The 4-hydroxyphenyl group may confer antioxidant properties absent in the target compound.
2.2. Isopropyl 2-(2-(2-Imino-4-Oxothiazolidin-5-Yl)Acetamido)-6-Methyl-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate (EU1794-19)
- Structural Features: Core: Tetrahydrobenzo[b]thiophene with a thiazolidinone substituent. Substituents: Isopropyl ester (position 3), acetamido-thiazolidinone chain.
- Functional Implications: The thiazolidinone moiety introduces hydrogen-bonding capacity and rigidity, which may enhance receptor binding compared to the target compound’s carbamothioyl group.
2.3. Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-Yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-Yl)Thiophene-2-Carboxylate
- Structural Features: Core: Thiophene-2-carboxylate (vs. 3-carboxylate in the target compound). Substituents: Pyrazolopyrimidinyl group linked to a fluorinated chromenone.
- Fluorine atoms enhance metabolic stability and lipophilicity, which may improve bioavailability compared to the non-fluorinated target compound .
2.4. Methyl 5-Bromo-2-((tert-Butoxycarbonyl)Amino)Thiophene-3-Carboxylate
- Structural Features: Core: Thiophene-3-carboxylate with bromine at position 5 and a Boc-protected amino group at position 2.
- Functional Role: The bromine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura), making this a versatile intermediate. The Boc group simplifies synthetic strategies for amino-thiophene derivatives, contrasting with the target compound’s unprotected carbamothioyl group .
2.5. Diethyl 5-Acetamido-3-Methylthiophene-2,4-Dicarboxylate
- Structural Features :
- Core : Thiophene with dual ester groups (positions 2 and 4) and an acetamido substituent.
- Key Differences :
- Dual esters increase hydrophobicity, likely reducing aqueous solubility compared to the target compound’s single methyl ester.
- The acetamido group provides additional hydrogen-bonding sites, which could influence crystallinity or protein interactions .
Biological Activity
Methyl 2-{[(2H-1,3-benzodioxol-5-yl)carbamothioyl]amino}thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's chemical formula is C16H14N2O4S, with a molecular weight of 330.36 g/mol. Its structure features a thiophene ring, a benzodioxole moiety, and a carbamothioyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H14N2O4S |
| Molecular Weight | 330.36 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Studies have reported its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This activity is attributed to the disruption of bacterial cell membranes and inhibition of vital metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The carbamothioyl group interacts with specific enzymes, inhibiting their function.
- Receptor Modulation : The benzodioxole moiety may bind to receptors involved in cancer cell signaling pathways.
- Oxidative Stress Induction : The compound can induce oxidative stress in cells, leading to apoptosis in cancer cells.
Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its anticancer properties against various cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with apoptosis confirmed through flow cytometry analysis.
Study 2: Antimicrobial Efficacy
A separate study focused on the antimicrobial efficacy of the compound against clinical isolates of bacteria. The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method. Results showed that the compound had an MIC value of 32 µg/mL against E. coli, highlighting its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
